4-Methyl-4-phenylpentan-2-ol
CAS No.: 2035-93-0
Cat. No.: VC3826314
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2035-93-0 |
---|---|
Molecular Formula | C12H18O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 4-methyl-4-phenylpentan-2-ol |
Standard InChI | InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
Standard InChI Key | NCYQVRNLBAYSLE-UHFFFAOYSA-N |
SMILES | CC(CC(C)(C)C1=CC=CC=C1)O |
Canonical SMILES | CC(CC(C)(C)C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
4-Methyl-4-phenylpentan-2-ol belongs to the family of branched-chain aryl alcohols. Its IUPAC name derives from a pentan-2-ol backbone substituted with a methyl group and a phenyl ring at the fourth carbon (Fig. 1). The compound’s tertiary alcohol configuration confers stability against oxidation compared to primary or secondary alcohols .
Table 1: Key physicochemical properties of select aryl alcohols
Spectroscopic Signatures
While experimental data for 4-methyl-4-phenylpentan-2-ol are unavailable, infrared (IR) spectroscopy of analogous tertiary alcohols typically shows a broad O-H stretch near 3400 cm⁻¹ and C-O vibrations around 1100 cm⁻¹ . Nuclear magnetic resonance (NMR) would reveal distinct splitting patterns for the methyl groups (δ 1.0–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
Synthetic Pathways and Industrial Production
Hydroformylation and Reduction
A patented hydroformylation route for 4-methyl-4-phenylpentanals (aldehydes) suggests a viable pathway to the alcohol via subsequent reduction . For example, 3-methyl-3-phenyl-1-butene undergoes hydroformylation with syngas (CO/H₂) in the presence of rhodium catalysts to yield 4-methyl-4-phenylpentanal, which can be reduced to the alcohol using sodium borohydride or catalytic hydrogenation .
Reaction scheme:
Grignard Reaction Alternatives
Applications in Fragrance and Flavor Industries
Olfactory Profile
Though direct reports are lacking, structurally similar compounds like 2-methyl-4-phenyl-2-butanol exhibit "fresh woody" notes with floral undertones . By analogy, 4-methyl-4-phenylpentan-2-ol may contribute earthy, balsamic accents to perfumes, particularly in oriental or chypre compositions. Its stability under acidic conditions makes it suitable for soaps and detergents .
Role in Patchouli Oil Reconstitution
Veticone (the ketone precursor) is used to reconstitute patchouli oil, suggesting the alcohol derivative might serve as an intermediate in synthesizing sesquiterpene analogs . Hydrogenation of veticone’s ketone group could yield 4-methyl-4-phenylpentan-2-ol for use in stabilizing fragrance top notes .
Dermal and Inhalation Exposure
Read-across data from benzenepropanol (CAS 2035-93-0) indicate low dermal sensitization potential for tertiary aryl alcohols . The Creme RIFM model estimates inhalation exposure limits 27.5-fold below thresholds for local respiratory toxicity .
Regulatory Status and Environmental Impact
Biodegradation and Bioaccumulation
Structural analogs like 2-methyl-4-phenyl-2-butanol show moderate biodegradability (OECD 301F: 40–60% in 28 days) and low bioaccumulation potential (log KOW <3) . These data support classifying 4-methyl-4-phenylpentan-2-ol as non-PBT (persistent, bioaccumulative, toxic).
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